molecular formula C8H13NO2 B14894719 tert-Butyl ethynyl(methyl)carbamate

tert-Butyl ethynyl(methyl)carbamate

Cat. No.: B14894719
M. Wt: 155.19 g/mol
InChI Key: CBIMDCUNZFCHDS-UHFFFAOYSA-N
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Description

tert-Butyl ethynyl(methyl)carbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group and an ethynyl (alkyne) substituent. These compounds are synthesized via palladium-catalyzed cross-coupling reactions, with yields ranging from 33% to 53%, and exhibit distinct physical properties (e.g., melting points, Rf values) and spectroscopic profiles (IR, NMR, HRMS) . The ethynyl group imparts reactivity for further functionalization, making such derivatives valuable intermediates in organic synthesis, particularly for constructing polycyclic aromatic systems.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

tert-butyl N-ethynyl-N-methylcarbamate

InChI

InChI=1S/C8H13NO2/c1-6-9(5)7(10)11-8(2,3)4/h1H,2-5H3

InChI Key

CBIMDCUNZFCHDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethynyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an ethynylating agent under suitable conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethynyl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to various substituted carbamates or other derivatives.

Scientific Research Applications

tert-Butyl ethynyl(methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ethynyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The ethynyl group can participate in various chemical reactions, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl ethynyl(methyl)carbamate analogs with structurally related carbamates, emphasizing substituent effects on synthesis, stability, and applications.

Substituent-Specific Reactivity and Stability

  • Trimethylsilyl (TMS)-Protected Ethynyl Derivatives
    The TMS-protected analog tert-Butyl (2-((2-((trimethylsilyl)ethynyl)phenyl)ethynyl)benzyl)carbamate () demonstrates higher synthetic yield (53%) compared to its deprotected counterpart (33%). The TMS group enhances stability during synthesis by shielding the reactive alkyne, reducing side reactions. Deprotection under mild conditions (K₂CO₃/MeOH) regenerates the ethynyl group for downstream applications .

  • Unprotected Ethynyl Derivatives
    The unprotected tert-Butyl (2-((2-ethynylphenyl)ethynyl)benzyl)carbamate () exhibits lower yield (33%), likely due to alkyne reactivity complicating purification. However, the free ethynyl group enables direct participation in cycloaddition or coupling reactions, critical for constructing conjugated systems like benzo[c]-phenanthrenes .

Cyclohexyl and Amino-Methoxy Derivatives

Compounds such as tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () feature amino and methoxy substituents on a cyclohexyl ring. These derivatives are synthesized via multi-step routes for pharmaceutical applications, emphasizing steric and electronic modulation of biological activity. The methoxy group enhances solubility, while the amino group facilitates interactions with target biomolecules .

Aromatic and Polyether-Modified Carbamates

  • Biphenyl and Methoxy-Phenyl Derivatives tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate () and (S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)carbamate () incorporate aromatic systems.
  • Polyether-Chain Carbamates Derivatives like tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate () contain polyethylene glycol (PEG)-like chains. These modifications drastically increase hydrophilicity, making them suitable for drug delivery systems or biocompatible conjugates .

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